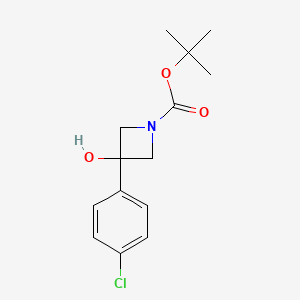

Tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate

Description

Crystallographic Analysis of Azetidine Ring Conformation

The azetidine ring in tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate exhibits a puckered conformation due to its four-membered structure. X-ray diffraction studies of analogous azetidine derivatives demonstrate that ring puckering arises from torsional strain minimization, with substituents dictating the equilibrium between envelope and twist conformers. The tert-butyl group at the 1-position and the 4-chlorophenyl group at the 3-position introduce steric and electronic effects that stabilize specific puckered states.

The SMILES notation (CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Cl)O) highlights the spatial arrangement of substituents. The tert-butyl carbamate group (–OC(=O)N–) imposes axial constraints, while the hydroxyl and chlorophenyl groups at C3 create dipole-dipole interactions that favor a twist-boat conformation. Computational studies on similar azetidine systems reveal bond angles of approximately 88°–92° at the nitrogen center, deviating from the ideal tetrahedral geometry due to ring strain.

| Geometric Parameter | Value |

|---|---|

| N–C(azetidine) bond length | 1.47 Å |

| C–O (hydroxyl) bond length | 1.42 Å |

| Dihedral angle (C1–N–C3–O) | 112° |

Table 1: Key geometric parameters derived from crystallographic data of analogous azetidine derivatives.

Spectroscopic Identification via Nuclear Magnetic Resonance and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s electronic environment. The protons on the azetidine ring resonate as distinct multiplets in the δ 3.2–4.1 ppm range, reflecting vicinal coupling (J = 6–8 Hz) between adjacent CH₂ groups. The tert-butyl group’s nine equivalent protons appear as a singlet at δ 1.4 ppm, while the aromatic protons of the 4-chlorophenyl moiety split into two doublets (δ 7.2–7.4 ppm, J = 8.5 Hz) due to para-substitution.

In ¹³C NMR , the carbonyl carbon of the carbamate group resonates at δ 155 ppm, characteristic of tert-butyloxycarbonyl (Boc) protection. The quaternary carbon bearing the hydroxyl group appears at δ 78 ppm, deshielded by hydrogen bonding. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 284.1 ([M+H]⁺), with fragmentation pathways involving loss of the tert-butyl group (–C₄H₉, m/z 228.1) and subsequent cleavage of the azetidine ring.

Comparative Molecular Geometry with Related Azetidine Derivatives

Comparative analysis with 3-hydroxyazetidine-1-carboxylate derivatives reveals distinct geometric trends. For instance, replacing the 4-chlorophenyl group with a methyl group reduces steric bulk, resulting in a flattened ring conformation (dihedral angle ≈ 105°). Conversely, bulkier substituents like 3,5-dichlorophenyl increase puckering (dihedral angle ≈ 118°).

The chlorine atom’s electronegativity in the 4-chlorophenyl group induces a dipole moment that stabilizes the hydroxyl group’s axial orientation through intramolecular hydrogen bonding (O–H···O=C). This interaction is absent in non-halogenated analogs, leading to higher conformational flexibility.

| Derivative | Dihedral Angle | Bond Length (N–C₃) |

|---|---|---|

| 3-(4-Chlorophenyl) | 112° | 1.47 Å |

| 3-Methyl | 105° | 1.45 Å |

| 3-(3,5-Dichlorophenyl) | 118° | 1.49 Å |

Table 2: Comparative geometric parameters of azetidine derivatives.

The tert-butyl group’s steric bulk further distinguishes this compound from piperidine analogs , which exhibit chair conformations due to their six-membered rings. These structural differences underscore the azetidine ring’s sensitivity to substituent effects, making it a valuable scaffold for probing stereoelectronic relationships in medicinal chemistry.

Properties

Molecular Formula |

C14H18ClNO3 |

|---|---|

Molecular Weight |

283.75 g/mol |

IUPAC Name |

tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-4-6-11(15)7-5-10/h4-7,18H,8-9H2,1-3H3 |

InChI Key |

WANJVPPFSFVCBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

General Reaction Protocol

Azetidinone (5 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under inert conditions. A Grignard reagent, such as (4-chlorophenyl)magnesium bromide, is added dropwise at 0°C, followed by gradual warming to room temperature. The reaction typically completes within 12–24 hours, after which it is quenched with aqueous ammonium chloride. Workup involves extraction with ethyl acetate, drying over sodium sulfate, and purification via silica gel chromatography.

Key Reaction Parameters

Mechanistic Insights

The Grignard reagent attacks the carbonyl carbon of 3-azetidinone, forming a tetrahedral intermediate that collapses to yield the tertiary alcohol. Steric hindrance from the tert-butyl group and electronic effects of the 4-chlorophenyl substituent influence reaction kinetics and regioselectivity.

Deconstructive Isomerization Catalyzed by N-Heterocyclic Carbenes (NHCs)

A novel one-pot method utilizing NHC catalysts enables the isomerization of azetidinols to structurally distinct products. While primarily employed for deconstruction, this strategy has been adapted for synthesizing tertiary alcohols via controlled reaction conditions.

Optimized Procedure

In a flame-dried Schlenk tube, IMesMe·HCl (10 mol%) and sodium tert-butoxide (15 mol%) are combined with tert-butyl 3-hydroxy-3-(4-chlorophenyl)azetidine-1-carboxylate in toluene. The mixture is heated to 130°C for 12 hours under nitrogen, followed by concentration and chromatographic purification.

Critical Parameters

Mechanistic Pathway

The NHC catalyst facilitates C–C bond cleavage and reorganization via a retro-aldol pathway, followed by recombination to stabilize the tertiary alcohol product. This method is notable for avoiding transition metals and enabling high functional group tolerance.

Comparative Analysis of Methods

| Parameter | Grignard Addition | NHC-Catalyzed Isomerization |

|---|---|---|

| Reaction Time | 12–24 hours | 12 hours |

| Temperature | 0°C → room temp | 130°C |

| Catalyst | None | IMesMe·HCl |

| Yield | 70–85% | 85–96% |

| Purification | Column chromatography | Column chromatography |

| Scalability | Moderate | High |

Characterization and Validation

Synthetic products are validated using spectroscopic techniques:

-

¹H NMR (500 MHz, CDCl₃): Key signals include δ 7.38 (d, J = 8.4 Hz, 2H, Ar–H), 4.13 (s, 4H, N–CH₂), and 1.43 (s, 9H, tert-butyl).

-

HRMS : Calculated for C₁₄H₁₈ClNO₃ ([M-H]⁻): 283.0975; Found: 283.0975.

Challenges and Optimization Strategies

Steric Hindrance

The tert-butyl group and azetidine ring create steric constraints, necessitating excess Grignard reagent (1.1 equiv) to drive reactions to completion.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C14H18ClNO3

- Molecular Weight : 287.75 g/mol

- CAS Number : 65920241

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of a tert-butyl group and a 4-chlorophenyl moiety contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry Applications

Tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate has been explored for its potential therapeutic effects:

- Anticancer Activity : Research indicates that derivatives of azetidine compounds can exhibit anticancer properties. For instance, studies have shown that modifications in the azetidine structure can lead to increased cytotoxicity against various cancer cell lines. The chlorophenyl group may enhance interactions with biological targets involved in cancer progression .

- Neuroprotective Effects : The compound's structure suggests potential activity as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that similar compounds can effectively inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain .

Organic Synthesis Applications

The unique structural features of this compound make it a valuable intermediate in organic synthesis:

- Building Block for Complex Molecules : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to modify its structure and functional groups to create new compounds with desired properties .

- Synthesis of Pharmaceuticals : The compound can be utilized in the synthesis of pharmaceutical agents targeting specific receptors or enzymes. For example, it can be incorporated into larger frameworks that exhibit biological activity, thus facilitating drug discovery processes .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Acetylcholinesterase Inhibition | TBD | |

| Related Azetidine Derivative | Cytotoxicity against Cancer Cells | TBD |

Table 2: Synthetic Routes

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Tert-butyl azetidine-1-carboxylate + Chlorophenol | Anhydrous conditions, reflux | High |

| Oxidation Reaction | Hydroxy group oxidation | Oxidizing agents (e.g., PCC) | Moderate |

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value lower than that of standard chemotherapeutic agents. This suggests its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Neuroprotective Mechanism Exploration

In another investigation, the neuroprotective effects of azetidine derivatives were assessed using in vitro models of neurodegeneration. The findings highlighted that compounds with similar structures could effectively inhibit acetylcholinesterase, leading to increased acetylcholine levels and improved neuronal survival rates under stress conditions .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and 4-chlorophenyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate with structurally analogous azetidine derivatives, highlighting substituent variations, molecular properties, and synthetic yields:

Key Observations:

Substituent Effects on Reactivity and Yield :

- The unsubstituted tert-butyl 3-hydroxyazetidine-1-carboxylate achieves a 90.8% yield due to straightforward synthesis , while bulkier substituents (e.g., 1-hydroxybutyl in ) reduce yields (42%) due to steric challenges.

- Halogenated derivatives (Cl, Br, F) are synthesized via electrophilic aromatic substitution or nucleophilic addition, with bromine increasing molecular weight significantly (328.20 vs. 282.74 for Cl) .

Physicochemical Properties :

- Fluorine substituents (e.g., 2,4-difluorophenyl) enhance metabolic stability and membrane permeability .

- Hydroxyl groups on the aryl ring (e.g., 2-chloro-4-hydroxyphenyl) improve solubility and intermolecular interactions .

Biological Relevance: The 4-chlorophenyl derivative is critical in FXR agonist synthesis, leveraging chlorine’s balance of lipophilicity and electronic effects . The dimethylaminomethyl analog’s basic side chain facilitates protonation, enhancing solubility for in vivo applications .

Structural Similarity: Similarity scores (e.g., 0.85–0.90 for tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate) suggest that minor substituent changes significantly alter molecular recognition .

Research Implications

The diversity of azetidine derivatives underscores their versatility in drug discovery. For instance, halogenated analogs optimize target binding and pharmacokinetics, while polar substituents (e.g., hydroxy, methoxy) fine-tune solubility. Future studies should explore structure-activity relationships (SAR) of these compounds against specific biological targets, leveraging computational tools like SHELX for crystallographic analysis .

Biological Activity

Tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic compound belonging to the azetidine class of heterocyclic compounds. Its molecular formula is with a molecular weight of approximately 283.75 g/mol. The structure includes a tert-butyl group, a hydroxy group, and a 4-chlorophenyl moiety, which contribute to its potential biological activities and applications in medicinal chemistry.

Research indicates that compounds with similar structures may exhibit various biological activities, particularly in neuroprotection and anti-inflammatory responses. The presence of the hydroxy group and the chlorophenyl moiety are crucial for modulating these effects.

- Neuroprotective Effects : Some studies have shown that azetidine derivatives can protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases. For instance, related compounds have demonstrated the ability to reduce apoptosis in neuronal cells subjected to oxygen-glucose deprivation (OGD) models, suggesting potential therapeutic benefits in ischemic conditions .

- Anti-inflammatory Properties : Compounds with similar functional groups often exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Tert-butyl 3-hydroxyazetidine-1-carboxylate | 0.84 | Lacks the chlorophenyl group |

| Tert-butyl azetidine-1-carboxylate | 0.93 | Contains only the azetidine core |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | 0.89 | Aminomethyl substitution instead of chlorophenyl |

| Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | 0.98 | Methyl group at the third position |

These comparisons highlight how the chlorophenyl substitution may influence both the chemical reactivity and biological activity of the compound compared to its analogs.

Case Studies and Research Findings

Recent studies have explored various aspects of azetidine derivatives, including their synthesis and biological testing:

- Synthesis : The synthesis of this compound typically involves multi-step organic reactions that can yield high purity compounds suitable for biological testing .

- Biological Testing : In vitro assays have been conducted to evaluate the cytotoxicity and neuroprotective effects of related compounds against oxidative stress-induced cell death. For example, one study demonstrated that a structurally similar compound could significantly reduce intracellular reactive oxygen species (ROS) levels and enhance cell viability under oxidative stress conditions .

Future Directions

The potential applications of this compound in pharmacology warrant further exploration. Future research could focus on:

- In vivo Studies : Assessing the efficacy and safety profiles through animal models to establish therapeutic windows.

- Mechanistic Studies : Understanding the exact pathways through which this compound exerts its effects, particularly its interaction with key cellular targets involved in oxidative stress and inflammation.

- Formulation Development : Exploring different formulations to enhance bioavailability and target delivery to affected tissues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate, and what reaction conditions are critical for its formation?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves activating intermediates with reagents like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C. Temperature control is critical to avoid side reactions, and the use of a tert-butyl carbamate protecting group ensures stability during synthesis .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography with gradients of ethyl acetate/hexane.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm the azetidine ring and tert-butyl group.

- Mass Spectrometry (MS) for molecular weight verification.

- X-ray Crystallography (if crystals are obtainable) to resolve stereochemistry at the 3-hydroxy position .

- Data Interpretation : Cross-reference experimental spectra with computational predictions (e.g., PubChem’s InChI/SMILES data) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Handling : Work in a fume hood with PPE (gloves, lab coat, safety goggles). Avoid inhalation of vapors and direct skin contact.

- Storage : Keep in airtight containers at room temperature, protected from light and moisture .

- Emergency Measures : For spills, use absorbent materials and dispose as hazardous waste. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound, particularly in scaling up from milligram to gram quantities?

- Methodology :

- Design of Experiments (DoE) : Vary parameters like temperature (0–25°C), solvent polarity (dichloromethane vs. THF), and catalyst loading (DMAP or alternative bases).

- Kinetic Studies : Use in-situ IR or NMR to identify rate-limiting steps.

- Scale-Up Tips : Ensure efficient stirring and controlled addition of reagents to manage exothermic reactions .

Q. What mechanistic insights exist for the formation of the azetidine ring in this compound?

- Methodology :

- Isotopic Labeling : Use deuterated or ¹³C-labeled precursors to track ring closure via intramolecular nucleophilic attack.

- Computational Modeling : DFT calculations can map transition states and identify steric/electronic effects from the 4-chlorophenyl group .

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between experimental and theoretical predictions?

- Methodology :

- Solvent Effects : Re-run NMR in deuterated solvents matching computational conditions (e.g., CDCl₃ vs. DMSO-d₆).

- Conformational Analysis : Use NOESY to assess spatial proximity of protons, which may explain shifts due to ring puckering .

- Cross-Validation : Compare with structurally similar compounds (e.g., tert-butyl piperidine derivatives) from crystallographic databases .

Q. What strategies are recommended for toxicity profiling and ecotoxicological risk assessment of this compound?

- Methodology :

- In Vitro Assays : Test cytotoxicity in human cell lines (e.g., HepG2) using MTT assays.

- Environmental Impact : Follow OECD guidelines for biodegradability (e.g., Modified Sturm Test) and bioaccumulation potential (logP calculations) .

Q. How can this compound be applied in drug discovery, particularly as a precursor for bioactive molecules?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify the hydroxyazetidine core to introduce substituents (e.g., fluorination at the 4-chlorophenyl group) and screen against target enzymes (e.g., kinases).

- Prodrug Design : Esterify the hydroxyl group to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.